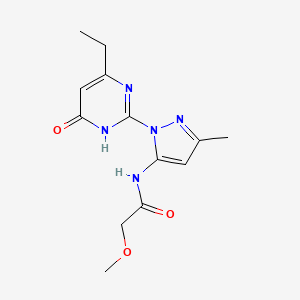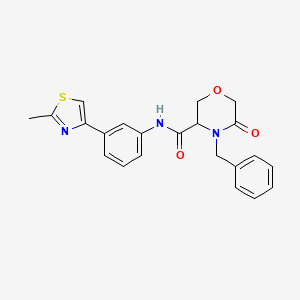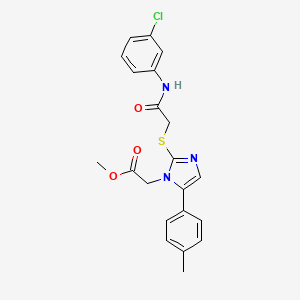
3-ethyl-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea is a useful research compound. Its molecular formula is C19H23N3OS and its molecular weight is 341.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heteroaromatic Synthesis and Rearrangements One of the key applications of thiourea derivatives involves the synthesis of heteroaromatic compounds. For instance, the decarboxylative Claisen rearrangement reactions of furan-2-ylmethyl and other related substrates have been demonstrated to facilitate the production of 2,3-disubstituted heteroaromatic products efficiently (Craig et al., 2005). Such reactions are pivotal in organic synthesis, providing a pathway to complex molecular structures which are often found in biologically active compounds.
Catalysis and Organic Transformations Thiourea derivatives also play a crucial role in catalysis, particularly in enantioselective reactions. For example, primary amine-thiourea derivatives have been employed as highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes, showcasing broad substrate scope and excellent diastereoselectivity (Huang & Jacobsen, 2006). This illustrates the utility of thiourea derivatives in synthesizing chiral molecules, which are of immense importance in pharmaceuticals and agrochemicals.
Material Science and Polymer Chemistry In material science, thiourea derivatives have been used to promote solvent-free carbon–carbon bond-forming reactions, which are crucial for the development of organic electronic materials. The use of simple ionic liquids to facilitate these reactions without the need for organic solvents or metal catalysts highlights the environmentally friendly approach to synthesizing polyheterocyclic compounds, which can be applied in various domains including dye-sensitized solar cells and organic light-emitting diodes (Funabiki et al., 2014).
Photophysical and Photochemical Properties The photophysical and photochemical properties of thiourea derivatives linked with heteroaromatic systems, such as furan, are of great interest in the development of novel optical and electronic materials. Studies have shown that incorporating furan as a conjugated linker in phenothiazine derivatives used in dye-sensitized solar cells can significantly improve their solar energy conversion efficiency (Kim et al., 2011). These findings open up new avenues for designing more efficient materials for solar energy conversion and storage.
Antimicrobial and Biological Activities Beyond materials science, thiourea derivatives exhibit significant antimicrobial and biological activities. Compounds synthesized from furanone derivatives have shown promising antiviral activity against avian influenza virus, indicating their potential as therapeutic agents (Flefel et al., 2014). This suggests a broad spectrum of biological applications for thiourea derivatives, ranging from antiviral to potentially anticancer activities.
Propiedades
IUPAC Name |
3-ethyl-1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-3-20-19(24)22(13-15-7-6-12-23-15)11-10-16-14(2)21-18-9-5-4-8-17(16)18/h4-9,12,21H,3,10-11,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTURCHZGAMOODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N(CCC1=C(NC2=CC=CC=C21)C)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2759980.png)
![2-[(3,4-dichlorophenyl)sulfanyl]-N,N-diisopropylacetamide](/img/structure/B2759982.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea](/img/structure/B2759983.png)
![5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2759987.png)


![4-[(2,5-dimethylphenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2759990.png)

![1-(3-methyl-5-nitroimidazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2759992.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine](/img/structure/B2759993.png)



